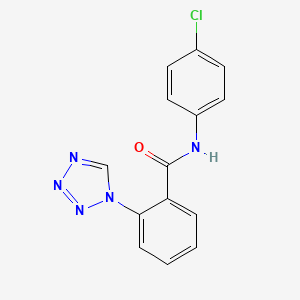

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

Contextualization within Benzamide (B126) and Tetrazole Chemistry Research

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a molecule that integrates two key heterocyclic and aromatic moieties: a substituted benzamide and a tetrazole ring. Benzamides are a class of compounds derived from benzoic acid and an amine. The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, and antimicrobial properties. The versatility of the benzamide structure allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

Similarly, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a highly significant functional group in pharmaceutical sciences. beilstein-journals.orgthieme-connect.com It is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. beilstein-journals.orgthieme-connect.com The tetrazole moiety is a key component in numerous approved drugs, highlighting its importance in drug design and development. thieme-connect.com The combination of these two pharmacologically privileged scaffolds in this compound creates a molecule with considerable potential for novel applications.

Significance of the this compound Scaffold in Contemporary Research

The specific arrangement of the tetrazole and benzamide groups in the this compound scaffold presents a unique three-dimensional structure that can interact with biological targets in a specific manner. The N-(4-chlorophenyl) group can be pivotal for engaging with hydrophobic pockets in enzymes or receptors, a common strategy in drug design to enhance binding affinity.

Research into structurally similar compounds, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, has revealed their potential as potent agonists for G protein-coupled receptor-35 (GPR35), a target for inflammatory and metabolic diseases. nih.gov The tetrazolyl group in these analogs was found to significantly increase their potency. nih.gov This suggests that the this compound scaffold could also exhibit significant biological activity. The synthesis of related N-phenylbenzamide derivatives has been explored for various therapeutic applications, including their potential as antiviral agents. nih.gov

The table below presents data on the biological activity of some N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are positional isomers of the title compound, highlighting the potential for this class of molecules as GPR35 agonists. lookchem.com

| Compound ID | R1 | R2 | EC50 (µM) to trigger DMR |

| 1 | H | H | >100 |

| 2 | Br | H | 44.06 |

| 3 | H | 4-methoxy | 0.28 |

| 4 | Br | 4-methoxy | 0.059 |

| 5 | Br | 2-fluoro-4-methoxy | 0.041 |

Data sourced from studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. DMR refers to Dynamic Mass Redistribution, a measure of cellular response. lookchem.com

Overview of Research Trajectories for this compound

Given the pharmacological importance of the benzamide and tetrazole moieties, research on this compound is likely to follow several key trajectories. A primary focus will undoubtedly be in the area of medicinal chemistry and drug discovery. Based on the activity of structurally related compounds, investigations into its potential as an agent for metabolic disorders, inflammatory conditions, and infectious diseases are warranted. nih.govnih.gov

Synthetic chemistry will also be a crucial area of research. Developing efficient and scalable synthetic routes to this compound and its derivatives will be essential for enabling further studies. This could involve the exploration of novel catalytic systems and reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-5-7-11(8-6-10)17-14(21)12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUBFTWLXXKYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Established Synthetic Routes for the Benzamide (B126) Core

The formation of the benzamide core in N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is achieved through the coupling of a carboxylic acid derivative with an aniline (B41778) derivative. This amide bond formation is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation efficiently. luxembourg-bio.com

The primary precursors for the synthesis of the benzamide core are 2-(1H-tetrazol-1-yl)benzoic acid and 4-chloroaniline (B138754). nih.gov The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that are often not compatible with complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.

Common activation strategies include:

Conversion to Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com The resulting acyl chloride readily reacts with 4-chloroaniline to form the desired amide.

Use of Coupling Reagents : A wide array of coupling reagents has been developed to promote amide bond formation directly from the carboxylic acid and amine. These reagents work by forming a highly reactive intermediate with the carboxylic acid. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. luxembourg-bio.comnih.gov For instance, N,N'-diisopropylcarbodiimide (DIC) can be used in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) to facilitate the coupling of the benzoic acid derivative with 4-chloroaniline. nih.gov

| Reagent Class | Examples | Typical Co-reagent/Additive | Key Byproduct |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (N-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Urea derivative (e.g., Dicyclohexylurea) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Base (e.g., Triethylamine, DIPEA) | Hexamethylphosphoramide (from BOP) |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Base (e.g., Triethylamine, DIPEA) | Tetramethylurea |

Optimizing the synthesis of the target compound involves careful selection of reagents, reaction conditions, and purification methods to maximize yield and ensure high purity.

Reaction Conditions : The choice of solvent is critical; solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used. researchgate.netnih.gov Temperature control is also important, with many coupling reactions proceeding efficiently at room temperature. nih.govnih.gov The duration of the reaction can also be a factor, with extended reaction times sometimes leading to higher yields. youtube.com

Catalysis : The use of catalysts can significantly improve reaction efficiency. For example, sulfonic acid-functionalized catalysts have been employed for amide bond synthesis via the Ritter reaction. researchgate.net In direct condensation methods, solid acid catalysts have been shown to be effective and reusable. researchgate.net

Purification : Achieving high purity requires effective removal of unreacted starting materials, coupling reagents, and byproducts. A standard workup procedure involves sequential washing of the organic reaction mixture with dilute acid (e.g., 0.5 N HCl) and base (e.g., 0.5 N NaOH) to remove basic and acidic impurities, respectively. nih.gov The final product is often purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and n-hexane) or by column chromatography. researchgate.netchemicalbook.com

| Parameter | Condition | General Effect on Yield/Purity | Reference Example |

|---|---|---|---|

| Catalyst | Use of an immobilized acid catalyst (e.g., SiliaBond Tosic Acid) | Can achieve quantitative yield in short residence times. | researchgate.net |

| Solvent | Varying solvents (e.g., Toluene, Acetonitrile) | Solvent choice significantly impacts catalyst efficiency and reaction yield. | researchgate.netresearchgate.net |

| Temperature | Increasing reaction temperature from 25°C to 60°C | Can increase product yield by overcoming activation barriers, but may also promote side reactions. | nih.gov |

| Reaction Time | Extending reaction time (e.g., from 1.5 to 3.5 hours) | Can lead to a significant increase in the final isolated yield. | youtube.com |

Introduction of the 1H-Tetrazol-1-yl Moiety

The introduction of the tetrazole ring is a critical step, typically accomplished by forming the key intermediate, 2-(1H-tetrazol-1-yl)benzoic acid. researchgate.net This is most frequently achieved through the transformation of an ortho-substituted benzonitrile (B105546).

The most proficient and widely used method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, typically sodium azide (NaN₃). acs.orgnih.govresearchgate.net This reaction has a high activation barrier and often requires catalysis to proceed at a reasonable rate and yield. nih.gov

Various catalytic systems have been developed to promote this transformation:

Amine Salts and Brønsted Acids : Amine salts, such as pyridine hydrochloride or trialkylammonium salts, can act as catalysts, proceeding smoothly in solvents like DMF. tandfonline.com These catalysts serve as a proton source, which activates the nitrile group towards nucleophilic attack by the azide. acs.org

Lewis Acids : Lewis acids like zinc salts (e.g., ZnCl₂, Zn(OTf)₂) and aluminum salts are effective catalysts. organic-chemistry.org They function by coordinating to the nitrogen of the nitrile, increasing its electrophilicity. organic-chemistry.org Reactions catalyzed by zinc salts can often be performed in water, offering a more environmentally benign protocol. organic-chemistry.org

Metal Complexes : Transition metal complexes, such as those involving cobalt(II), have been shown to efficiently catalyze the [3+2] cycloaddition under homogeneous conditions. acs.orgnih.gov

The reaction conditions are highly dependent on the chosen catalytic system. Solvents can range from DMF and DMSO to water, and temperatures may vary. nih.govtandfonline.com Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing reaction times. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Solvent | Key Feature |

|---|---|---|---|

| Amine Salt | Pyridine Hydrochloride | DMF | Mild conditions, good to excellent yields. tandfonline.com |

| Lewis Acid | Zinc Salts (e.g., ZnCl₂) | Water | Environmentally benign, broad substrate scope. organic-chemistry.org |

| Organocatalyst | L-proline | DMSO | Cost-effective and environmentally friendly. organic-chemistry.org |

| Metal Complex | Cobalt(II) Complex | DMSO | High activity, near-quantitative yields under mild conditions. acs.orgnih.gov |

When forming an N-substituted tetrazole from an aryl precursor, regioselectivity is a critical consideration. The reaction can potentially yield two different regioisomers: the N1-substituted or the N2-substituted product. For the synthesis of the desired precursor, 2-(1H-tetrazol-1-yl)benzoic acid, attachment at the N1 position of the tetrazole ring is required.

The mechanism of tetrazole formation, whether a concerted [2+3] cycloaddition or a stepwise nucleophilic attack followed by cyclization, can influence the outcome. acs.org The choice of synthetic strategy is paramount in controlling regioselectivity. For example, a copper(I)-catalyzed C-N coupling reaction between a 2-halobenzoic acid and a pre-formed tetrazole has been shown to be highly regioselective for the N2 position. acs.org This underscores the importance of selecting a route that favors the desired N1-aryl linkage. Computational studies using density functional theory (DFT) have been employed to analyze the transition states and energies of different pathways, providing insight into the factors that govern the formation of one regioisomer over another. acs.org

Incorporation of the 4-chlorophenyl Substituent

The 4-chlorophenyl group is introduced into the final molecule through the use of 4-chloroaniline as a key precursor. This step constitutes the amine component of the amide bond-forming reaction discussed in section 2.1.

The incorporation is achieved by reacting 4-chloroaniline with the activated 2-(1H-tetrazol-1-yl)benzoic acid intermediate. In a typical procedure, the carboxylic acid is first dissolved in a suitable solvent, followed by the addition of coupling and activating reagents like DIC and HOBt. nih.gov After a short period of stirring to form the active ester intermediate, 4-chloroaniline is added to the mixture. nih.gov The nucleophilic amino group of 4-chloroaniline attacks the activated carbonyl carbon, leading to the formation of the N-(4-chlorophenyl)benzamide bond and completing the synthesis of the target molecule. The success of this step relies on the high reactivity of the activated carboxylic acid intermediate and the nucleophilicity of the aniline.

Analogues and Derivatives of this compound

The structural framework of this compound presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR) and develop novel analogues with tailored properties. The core structure consists of three key components amenable to derivatization: the N-phenyl ring, the benzamide backbone, and the tetrazole moiety. Research efforts have focused on systematically modifying each of these components to investigate their influence on the compound's biological and chemical characteristics.

Design and Synthesis of this compound Analogues

The design of analogues of this compound often employs strategies such as bioisosterism, where functional groups are replaced with other groups that have similar physicochemical properties. osi.lvnih.gov This approach aims to enhance desired characteristics while maintaining the core pharmacophore. The tetrazole ring itself is frequently utilized as a bioisostere of a carboxylic acid group, offering improved metabolic stability. osi.lvresearchgate.net

The synthesis of these analogues typically revolves around the formation of the central amide bond. A common and straightforward method involves the coupling of a substituted 2-(1H-tetrazol-1-yl)benzoic acid derivative with an appropriately substituted aniline. nih.gov Alternatively, a widely used approach involves a two-step process. First, substituted anilines are reacted with various acid chlorides to yield N-(2-cyanophenyl)amido intermediates. nih.gov These intermediates then undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide in the presence of a Lewis acid like aluminum chloride, to construct the tetrazole ring, affording the final N-[2-(1H-tetrazol-1-yl)phenyl]benzamide derivatives in good yields. researchgate.netnih.gov

A parallel strategy has been successfully employed in the synthesis of analogous N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. mdpi.comresearchgate.net This involves reacting 4-(1H-1,2,4-triazol-1-yl)aniline with a variety of substituted benzoyl chlorides in the presence of a base to form the desired amide compounds. mdpi.comresearchgate.net More advanced methodologies for amide bond formation include the use of N-2,4-dinitrophenyltetrazoles as latent active esters. nih.govacs.org In this method, thermal activation of the tetrazole generates an active ester intermediate, which can then be trapped by an amine to form the amide bond without the need for external coupling agents. nih.govacs.org

Functionalization Strategies for the Benzamide Backbone

Functionalization of the benzamide backbone, specifically the phenyl ring bearing the tetrazole substituent, is a key strategy for modulating molecular properties. Structure-activity relationship studies on related benzamide series have demonstrated that the nature and position of substituents on this ring can significantly influence biological activity. researchgate.netelsevierpure.comresearchgate.net

Research on analogous N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that introducing electronegative substituents, particularly in the para-position of the benzamide phenyl ring, tends to increase potency for their biological target. researchgate.netelsevierpure.com This suggests that modifying the electronic properties of this ring is a critical aspect of analogue design. Further studies have indicated that substituents at the ortho-position (position 2) of the benzamide phenyl ring can be crucial for activity, potentially by participating in chelation with biological targets or inducing a specific conformation. researchgate.net Conversely, the introduction of certain groups, such as a chlorine atom or a nitro group, on this same ring has been shown in some contexts to decrease anti-proliferative activity. researchgate.net

Table 1: Effect of Benzamide Backbone Substitution on Activity in Analogous Series

| Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|

| Electronegative Groups (e.g., -NO₂) | Para | Increase | researchgate.netelsevierpure.com |

| Halogen Atoms (e.g., -F, -Cl) | Ortho | Increase | researchgate.netelsevierpure.com |

| Chlorine Atom (-Cl) | Not Specified | Decrease | researchgate.net |

| Nitro Group (-NO₂) | Not Specified | Decrease | researchgate.net |

Note: This table is based on data from analogous benzamide-containing compounds and illustrates general principles of functionalization.

Modification of the Tetrazole Moiety in this compound Analogues

The tetrazole ring is a crucial pharmacophoric element, valued for its chemical and physiological stability. osi.lvresearchgate.net It is often considered a non-classical bioisostere of the carboxylic acid group and can also mimic the geometry of a cis-amide bond, which has implications for its interaction with biological targets. osi.lvresearchgate.net The synthesis of the tetrazole moiety can be achieved through various methods, including the conversion of amides using reagents like phosphorus oxychloride and sodium azide, or diphenyl phosphorazidate, which serves as both an activator and an azide source. researchgate.net

Modification of the tetrazole moiety in analogues is a common strategy in medicinal chemistry. This can involve several approaches:

Isomeric Scaffolds: Shifting the point of attachment from the 1-position (1H-tetrazol-1-yl) to the 2-position (2H-tetrazol-2-yl) can alter the spatial arrangement of substituents and impact biological activity.

Ring Substitution: Direct substitution on the carbon atom of the tetrazole ring (C5 position) introduces additional functionality. For instance, in N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the tetrazole is attached at the 5-position, representing a different constitutional isomer. nih.gov

Bioisosteric Replacement: The entire tetrazole ring can be replaced with other five-membered heterocyclic rings that have similar properties. This is a frequently used tactic to explore a wider chemical space and optimize pharmacokinetic profiles.

Table 2: Common Bioisosteric Replacements for the Tetrazole Ring

| Heterocycle | Structural Similarity | Reference |

|---|---|---|

| 1,2,4-Triazole | Nitrogen-rich 5-membered ring | mdpi.comresearchgate.net |

| 1,2,4-Oxadiazole (B8745197) | 5-membered ring with similar H-bonding capacity | nih.govmdpi.com |

| Carboxylic Acid | Classical bioisostere, mimics charge and H-bonding | osi.lvresearchgate.net |

Variations of the N-Phenyl Substituent

The N-(4-chlorophenyl) group is a primary site for modification to probe interactions with target proteins and to alter the lipophilicity and electronic character of the molecule. Studies on related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have systematically explored the impact of varying the substituents on the N-phenyl ring. nih.gov

In one study, a series of analogues were synthesized with different mono- or di-substitutions at the ortho-, meta-, and para-positions of the N-phenyl ring. The results showed that both the type of substituent and its position significantly affected agonistic activity at the GPR35 receptor. For instance, when comparing para-substituted derivatives, the order of potency was found to be methoxyl > fluoro > chloro > methyl > trifluoromethyl, highlighting a preference for an electron-donating methoxy group at this position. nih.gov In contrast, for methyl-substituted compounds, the meta-position was better tolerated than the para-position. nih.gov Further derivatization has been explored by replacing the N-(4-chlorophenyl) group with other halogenated phenyls, such as N-(4-bromophenyl), N-(4-iodophenyl), and N-(2,4-difluorophenyl), in related benzamide structures. mdpi.com

Table 3: Research Findings on N-Phenyl Substituent Variations in Analogous Tetrazole Benzamides

| Substituent | Position on Phenyl Ring | Relative Potency (EC₅₀ in µM) | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | para | 0.059 | nih.gov |

| Fluoro (-F) | para | 0.45 | nih.gov |

| Chloro (-Cl) | para | 0.52 | nih.gov |

| Methyl (-CH₃) | para | 1.33 | nih.gov |

| Trifluoromethyl (-CF₃) | para | 3.65 | nih.gov |

| 2-Fluoro, 4-Methoxy | ortho, para | 0.041 | nih.gov |

Note: Data is for N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives acting as GPR35 agonists and is presented to illustrate the effects of N-phenyl substitution.

Advanced Structural Elucidation and Conformational Analysis of N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Spectroscopic Characterization Beyond Basic Identification

While routine spectroscopic methods confirm the presence of key functional groups, advanced techniques offer a more granular view of the molecular structure. High-field Nuclear Magnetic Resonance (NMR), detailed Infrared (IR) and Raman spectroscopies, and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous structural assignment and for understanding the electronic and vibrational properties of the molecule.

Advanced NMR spectroscopy is a cornerstone for the complete structural assignment of N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide in solution. While standard ¹H and ¹³C NMR provide initial data, techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for unequivocal proton and carbon assignments, especially in the complex aromatic regions.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 4-chlorophenyl ring, the 2-(1H-tetrazol-1-yl)benzoyl moiety, and the amide N-H proton. The protons on the 4-chlorophenyl group typically appear as two doublets in the aromatic region, integrating to two protons each, due to the symmetry of the ring. The protons of the disubstituted benzoyl ring will present as a more complex multiplet pattern. A key diagnostic signal is the singlet corresponding to the tetrazole proton, which is anticipated to appear significantly downfield. The amide proton (N-H) is also expected as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbon atom of the tetrazole ring will also have a distinct chemical shift. Aromatic carbons will appear in the typical range, and their specific assignments can be confirmed using HSQC and HMBC experiments, which correlate carbon signals with their attached or nearby protons.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Amide N-H | 10.0 - 11.0 (singlet) | - |

| Tetrazole C-H | 9.0 - 9.5 (singlet) | 140 - 145 |

| Aromatic H (benzoyl) | 7.5 - 8.2 (multiplets) | 120 - 140 |

| Aromatic H (chlorophenyl) | 7.3 - 7.8 (doublets) | 120 - 140 |

| Carbonyl C=O | - | 165 - 170 |

Note: The expected chemical shifts are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations, offering insights into the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by several key absorptions. A sharp, medium-intensity peak between 3300 and 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibration of the amide group will produce a strong, sharp absorption band in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹.

The tetrazole ring also exhibits a series of characteristic vibrations. These include C=N and N=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region, often coupled with the aromatic C=C stretching vibrations. The C-N stretching vibrations of the amide and the tetrazole ring will be present in the fingerprint region (below 1400 cm⁻¹). The C-Cl stretching vibration of the chlorophenyl group is expected to be observed in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3400 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to Medium |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong, Sharp |

| C=C / C=N (Aromatic/Tetrazole) | Stretching | 1400 - 1600 | Medium to Strong |

| C-N | Stretching | 1200 - 1400 | Medium |

| C-Cl | Stretching | 700 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound and, consequently, its elemental composition. This technique provides a highly accurate mass measurement, which serves as a definitive confirmation of the compound's molecular formula, C₁₄H₁₀ClN₅O. The calculated exact mass for the [M+H]⁺ ion is 299.0595. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for such molecules may include cleavage of the amide bond, loss of the tetrazole ring, and loss of the chlorine atom, leading to characteristic fragment ions.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the tetrazole moiety, which often give rise to strong Raman signals.

The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. The N=N and C=N stretching vibrations of the tetrazole ring are also expected to be Raman active. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as intermolecular interactions such as hydrogen bonding and π-stacking.

Single-crystal X-ray diffraction analysis of this compound would be expected to reveal key structural parameters. Based on the crystal structures of related benzanilides, it is anticipated that the molecule will not be perfectly planar. researchgate.net There will likely be a significant dihedral angle between the planes of the 4-chlorophenyl ring and the benzoyl ring. researchgate.net

A crucial aspect of the solid-state structure is the intermolecular hydrogen bonding. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that these groups will engage in intermolecular N-H···O hydrogen bonding, leading to the formation of chains or dimeric structures in the crystal lattice. researchgate.net The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding networks.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physical properties. Given the presence of flexible torsion angles and multiple hydrogen bonding sites in this compound, the existence of polymorphism is a distinct possibility. The study of polymorphism is critical in pharmaceutical sciences as different polymorphs can have different solubilities and bioavailabilities.

Co-crystals: The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is another area of interest. csmres.co.uk The hydrogen bonding capabilities of the amide and tetrazole moieties in this compound make it a good candidate for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. The formation of co-crystals can be used to modify the physicochemical properties of a compound. csmres.co.uk

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, primarily driven by hydrogen bonding. While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related benzanilide (B160483) structures, such as N-(4-chlorophenyl)benzamide, provides a foundational understanding of the probable interactions.

In analogous compounds, molecules are often linked by N—H···O hydrogen bonds, forming chains or more complex three-dimensional networks. For instance, in the crystal structure of N-(4-chlorophenyl)benzamide, molecules are linked into infinite chains along the direction via N—H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. It is highly probable that this compound would exhibit similar N—H···O hydrogen bonding.

Conformational Analysis of this compound

Rotational Barriers and Preferred Conformations

The rotation around the amide C-N bond is a critical factor in determining the conformation of benzanilides. This rotation is generally hindered due to the partial double bond character of the amide linkage, leading to distinct syn and anti conformations. Computational studies on related benzanilides have shown that the energy barrier for this rotation can be significant.

Another key rotational freedom is around the C-C bonds connecting the phenyl rings to the central amide and tetrazole groups. The dihedral angles between the planes of these rings determine the extent of electronic communication and steric hindrance within the molecule. In the solid state, crystal packing forces often dictate a specific, low-energy conformation. For example, in N-(4-chlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is approximately 60.76°. For this compound, the presence of the bulky tetrazole group at the ortho position of the benzoyl ring would likely impose significant steric constraints, influencing the preferred rotational conformation.

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of such molecules and identifying the global and local energy minima corresponding to the most stable conformations. Such studies would provide quantitative data on the rotational barriers and the relative energies of different conformers.

Conformational Dynamics in Solution

In solution, this compound is expected to exist as an equilibrium of multiple conformers. The dynamic interchange between these conformations can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Variable temperature NMR experiments, for instance, can provide information on the energy barriers to rotation around specific bonds.

The presence of multiple signals in the NMR spectrum at low temperatures, which coalesce into single peaks at higher temperatures, is indicative of restricted rotation on the NMR timescale. This phenomenon is commonly observed for the amide C-N bond in benzanilides. The rate of this dynamic process can be quantified to determine the activation energy for the rotational barrier. The solvent environment can also play a significant role in influencing the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions. A comprehensive understanding of the conformational dynamics in solution is essential for correlating the molecule's structure with its behavior in a biological or chemical system.

Chiroptical Properties and Stereoisomerism (If applicable)

This compound does not possess a stereocenter in its ground state and is therefore achiral. Consequently, it does not exhibit enantiomerism or diastereomerism. As an achiral molecule, it would not be expected to show optical activity, and therefore, an analysis of chiroptical properties such as circular dichroism would not be applicable.

Computational and Theoretical Investigations of N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the intricacies of molecular structure, reactivity, and electronic properties. These computational methods, particularly those based on Density Functional Theory (DFT), provide valuable insights that complement experimental findings. For N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, these theoretical investigations are crucial for understanding its fundamental chemical behavior.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.netnih.gov

For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to determine its electronic properties. researchgate.net A theoretical analysis of the closely related compound 5-(4-chlorophenyl)-1H-tetrazole revealed that the HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed across the tetrazole ring. researchgate.net This suggests that in the full this compound molecule, the HOMO would likely be concentrated on the electron-rich chlorophenyl and benzamide (B126) portions, which can act as electron donors. Conversely, the LUMO is expected to be located on the electron-deficient tetrazole ring, which acts as an electron acceptor. researchgate.netnih.gov

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. A small HOMO-LUMO gap signifies that a molecule requires less energy to be excited, making it more reactive and less stable. nih.gov The distribution of these orbitals dictates the regions where the molecule is susceptible to electrophilic and nucleophilic attacks.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 5.37 |

Density Functional Theory (DFT) is a robust method for predicting the chemical reactivity of molecules through the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. researchgate.netnih.gov These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity.

The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness represents the resistance to change in electron distribution. The electrophilicity index measures the propensity of a species to accept electrons. nih.gov By calculating these parameters for this compound, its reactivity towards different chemical species can be predicted.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capacity |

Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govrsc.org This involves identifying the structures of reactants, intermediates, transition states, and products. For this compound, DFT could be used to study mechanisms such as amide hydrolysis or reactions involving the tetrazole ring. The calculation of activation barriers for proposed reaction pathways allows for the determination of the most favorable mechanism. For instance, studies on benzamide reactions have successfully used DFT to compute reaction pathways and identify rate-determining steps. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would reveal specific regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, the most negative potential is expected around the carbonyl oxygen of the amide group and the nitrogen atoms of the tetrazole ring. researchgate.netresearchgate.net The chlorine atom on the phenyl ring would also contribute to a region of negative potential.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group and the hydrogen atoms on the aromatic rings are expected to be the most electropositive regions. researchgate.net

The MEP surface provides a visual representation of the molecule's polarity and is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in ligand-receptor binding. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable computational techniques in drug discovery and materials science. They provide a dynamic and interactive view of molecular systems, allowing for the study of complex biological processes such as ligand-protein binding.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This technique is widely used to understand the binding mechanism and to estimate the binding affinity between a ligand and its target. dergipark.org.tr For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

The docking process involves placing the ligand into the active site of a protein and scoring the different poses based on a scoring function that approximates the binding free energy. mdpi.com The structural features of this compound suggest several possible interactions:

Hydrogen Bonding: The amide group (N-H as a donor and C=O as an acceptor) and the nitrogen atoms of the tetrazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.netresearchgate.net

Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar residues of the protein.

π-π Stacking: The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

Docking studies on similar benzamide and tetrazole derivatives have demonstrated their potential as inhibitors for various enzymes, such as topoisomerases and kinases, highlighting the importance of these interactions for biological activity. dergipark.org.trnih.govbiorxiv.org

| Functional Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Amide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O) |

| Amide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Gln (side chain H) |

| Tetrazole Nitrogens | Hydrogen Bond Acceptor | Arg, Lys, Ser, Gln (side chain H) |

| Phenyl Rings | Hydrophobic, π-π Stacking | Ala, Val, Leu, Ile, Phe, Tyr, Trp |

| Chlorine Atom | Halogen Bond, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl O) |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that persist over the simulation period. mdpi.com

An MD simulation of the this compound-protein complex, obtained from docking, would involve placing the system in a solvent box and simulating its behavior for nanoseconds. Key analyses performed during and after the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the binding pose is maintained. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying the most persistent and crucial hydrogen bond interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

These simulations can confirm the stability of the interactions predicted by docking and reveal other important dynamic interactions, such as water-mediated hydrogen bonds, which are crucial for a comprehensive understanding of the binding site. nih.govnih.gov

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used in statistical mechanics to calculate free energy differences between two states, for instance, a ligand binding to a protein versus being in solution. This technique is valuable for accurately predicting the binding affinity of a molecule to its biological target.

An FEP study on this compound would involve creating a thermodynamic cycle to compute the relative binding free energy (ΔΔG) between this compound and a known reference ligand, or the absolute binding free energy (ΔG). The calculation involves computationally "mutating" the molecule of interest into a reference molecule (or into nothing, for absolute binding free energy) both in the solvated state and in the protein-bound state. The difference in the free energy of these two transformations provides the binding affinity. Such calculations require significant computational resources and are highly dependent on the quality of the force fields used and the extent of sampling.

No specific FEP calculations or associated binding free energy data for this compound were found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

To develop a predictive QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific target would be required. Using this data, a regression model would be built to establish a mathematical relationship between molecular descriptors (see section 4.3.2) and the observed activity.

The process typically involves:

Data Collection: Assembling a series of benzamide analogues with measured biological activity.

Descriptor Calculation: Computing various 2D and 3D molecular descriptors for each analogue.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create the QSAR equation.

Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets.

No published QSAR models specifically developed for or including this compound could be identified.

A key outcome of a QSAR study is the identification of physicochemical descriptors that are critical for the biological activity of the compounds. These descriptors quantify various aspects of a molecule's structure and properties. For a class of compounds like benzamide derivatives, important descriptors might include:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which influence electrostatic and hydrogen bonding interactions.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a binding site.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP) or molar refractivity (MR), which are crucial for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

The table below illustrates hypothetical key descriptors that could be relevant for the activity of benzamide analogues.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Hydrophobicity | clogP | Governs hydrophobic interactions in the binding pocket. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions. |

| Steric | Molecular Volume | Determines the fit and complementarity with the receptor site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Without a specific QSAR study, the key physicochemical descriptors influencing the activity of this compound remain undetermined.

Virtual Screening Approaches for Novel Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based methods.

A virtual screening campaign to find novel modulators based on the this compound scaffold could involve:

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the biological target is unknown, the structure of this compound itself could be used as a template. Methods like 2D similarity searching or 3D shape-based screening would be employed to find compounds in a database with similar features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, molecular docking could be used. This involves computationally placing thousands or millions of compounds from a library into the binding site of the target and scoring their potential binding affinity. Compounds with the best scores would be selected for further experimental testing.

No literature detailing virtual screening campaigns that used this compound as a query molecule or identified it as a hit was found.

Molecular and Cellular Mechanism of Action Studies for N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Identification and Validation of Molecular Targets

There is no available information from receptor binding assays, enzyme inhibition studies, or protein-ligand interaction mapping to identify and validate the specific molecular targets of N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide.

Receptor Binding Assays and Affinity Determination

No studies reporting the use of receptor binding assays to determine the affinity of this compound for any specific receptors have been found.

Enzyme Inhibition Kinetics and Characterization

Data from enzyme inhibition assays that would characterize the kinetics and nature of the interaction between this compound and any specific enzymes are not available in the public domain.

Protein-Ligand Interaction Mapping

There are no published studies detailing the specific amino acid residues or binding pockets involved in the interaction between this compound and any protein targets.

Elucidation of Signaling Pathways Modulated by this compound

Without identified molecular targets, the specific signaling pathways modulated by this compound remain unknown.

Downstream Pathway Analysis in Cellular Models

No research could be located that analyzes the downstream effects of this compound on cellular pathways in any model systems.

Transcriptomic and Proteomic Profiling

There are no available transcriptomic or proteomic studies to provide a broad overview of the changes in gene or protein expression induced by treatment with this compound.

Scientific Data Unavilable for this compound

Following a comprehensive search of available scientific literature, no specific data was found for the chemical compound This compound pertaining to its molecular and cellular mechanism of action. Consequently, the generation of an article detailing its effects on cell viability, apoptosis, cellular functions, and in vivo efficacy, as per the requested outline, cannot be fulfilled at this time.

The performed searches aimed to retrieve studies focusing on:

Cellular Effects and Phenotypic Screening (In Vitro): Including cell viability and proliferation assays, induction of apoptosis or autophagy, and modulation of specific cellular functions such as migration or differentiation.

Pre-clinical In Vivo Efficacy and Target Engagement Studies: Including proof-of-concept studies in relevant animal models and biomarker validation for target engagement.

Despite employing various search strategies, including targeting broader chemical classes and potential therapeutic applications, no research publications or datasets specifically investigating "this compound" were identified. The scientific community has not, to date, published findings on the biological activities outlined in the requested article structure for this particular compound.

Therefore, the creation of a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound" is not possible due to the absence of foundational research data.

Pre-clinical In Vivo Efficacy and Target Engagement Studies (Excluding clinical, dosage, safety)

Pharmacodynamic Assessments in Pre-clinical Models

Extensive literature searches did not yield specific preclinical pharmacodynamic data for the compound this compound. While research exists on compounds with similar structural motifs, such as other benzamide (B126) and tetrazole derivatives, direct pharmacodynamic assessments of this compound in preclinical models are not publicly available at this time.

Pharmacodynamic studies are crucial for elucidating the biochemical and physiological effects of a drug on the body. These studies typically involve assessing the drug's mechanism of action, dose-response relationships, and its effects on relevant biological targets in animal models. The absence of such data for this compound limits the current understanding of its potential therapeutic effects and mechanism of action in a living organism.

Further research, including in vitro and in vivo preclinical studies, would be necessary to characterize the pharmacodynamic profile of this compound. Such studies would provide essential information on its biological activity and potential as a therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Systematic Modification of the Benzamide (B126) Moiety and its Impact on Activity

The benzamide core acts as a central scaffold, and its structural integrity is often vital for maintaining the correct orientation of the key interacting moieties. SAR studies on related benzamide and picolinamide (B142947) derivatives have shown that this core is not merely a passive linker but an active contributor to biological effect. nih.govnih.gov

Alterations to the benzamide linker itself, for instance by introducing substituents on the ethylenic linker in some benzamide classes, can affect antimicrobial activity and pharmacokinetic properties. nih.gov In many inhibitor classes, the amide bond is a critical feature, and its replacement can lead to a significant loss of activity. However, strategic modifications to the rings of the benzamide are a common approach to refine activity.

Research on other complex benzamides reveals key SAR principles:

Substituents on the Benzoyl Ring: The introduction of certain groups on the benzoyl portion (the ring carrying the tetrazole in the title compound) can be detrimental. For example, in one series of N-substituted benzamides, the presence of a chlorine atom or a nitro-group on this ring was found to significantly decrease anti-proliferative activity. nih.gov

Substituents on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring (the ring carrying the chlorine in the title compound) dramatically influences potency and selectivity. In a series of benzamide derivatives with a dimethylamine (B145610) side chain, para-substituted compounds consistently showed more potent and selective inhibition of acetylcholinesterase compared to meta- or ortho-substituted analogues. nih.gov

Scaffold Optimization: Optimization of the benzamide component is a key strategy in developing inhibitors for targets like glycine (B1666218) transporter-1 (GlyT-1). researchgate.net

Table 1: General SAR Findings from Modifications of Benzamide Scaffolds This table is generated based on data from related but structurally different benzamide series to illustrate general principles.

| Modification Area | Observation | Implication for Title Compound | Reference |

|---|---|---|---|

| N-Phenyl Ring | Para-substitution is generally superior to meta or ortho substitution for activity and selectivity. | The para-position of the chloro group is likely optimal. | nih.gov |

| Benzoyl Ring | Addition of Cl or NO2 groups can decrease activity. | Further substitution on the tetrazole-bearing ring should be approached with caution. | nih.gov |

| Amide Linker | The amide bond is often crucial for maintaining the necessary conformation for activity. | Replacement of the amide linker may lead to a loss of potency. | nih.gov |

Role of the 1H-Tetrazol-1-yl Group in N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide Activity

The 1H-tetrazol-1-yl group is a critical pharmacophore. Tetrazole rings are five-membered aromatic systems containing four nitrogen atoms. researchgate.net They are of considerable interest in medicinal chemistry, largely because the 5-substituted 1H-tetrazole is a well-established bioisostere for the carboxylic acid group. researchgate.net This is due to its similar acidity (pKa ≈ 4.9), planar structure, and ability to participate in similar intermolecular interactions. nih.gov The tetrazole ring contains 6 π-electrons, conferring aromatic character. researchgate.net

The replacement of other heterocyclic rings with a 1H-tetrazole has been shown to be a successful strategy for enhancing biological activity. In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides resulted in a significant enhancement of anticancer activity. nih.govresearchgate.netresearchgate.net This suggests that the electronic properties and hydrogen bonding capacity of the tetrazole ring are superior for the target interaction in that specific scaffold. nih.govresearchgate.net

For example, the compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrated nanomolar potency against leukemia cells, a significant improvement over its triazole-containing predecessor. nih.gov

Other common bioisosteres for the amide or carboxylic acid functionality include oxadiazole rings. In various research programs, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) moieties have been successfully used to replace amide or tetrazole groups to modulate activity and properties. mdpi.comunifi.it

Table 2: Activity Comparison of a Tetrazole Derivative and its Triazole Bioisostere Data from a study on (5-benzylthiazol-2-yl)benzamides illustrating the impact of tetrazole substitution.

| Compound | Heterocycle | Activity (IC50 against K-562 Leukemia Cells) | Reference |

|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | 1H-Tetrazole | 56.4 nM | nih.gov |

| N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | 1H-1,2,3-Triazole | 2.02–4.70 µM (on other cancer lines) | nih.govresearchgate.netresearchgate.net |

Table 3: Effect of Tetrazole N-Substitution on Cellular Activity of a PAD Inhibitor

| Compound Type | Tetrazole Substitution | Effect on U2OS Cell Viability | Reference |

|---|---|---|---|

| Biphenyl Tetrazole Cl-amidine | Unsubstituted (acidic N-H) | No effect at 20 µM | nih.gov |

| Biphenyl Tetrazole tert-butyl Cl-amidine | tert-butyl group on Nitrogen | Complete abolition of cell growth at 20 µM | nih.gov |

Significance of the 4-chlorophenyl Substitution

The N-(4-chlorophenyl) group is the third key component of the molecule. The benzanilide (B160483) (N-phenylbenzamide) core is considered a "privileged structure" because it is found in compounds with a wide array of biological activities. nih.gov The substitution on the N-phenyl ring is critical for tuning these activities.

The structure of N-(4-chlorophenyl)benzamide itself reveals that the benzoyl and aniline (B41778) rings are not coplanar, forming a dihedral angle of 60.76°. nih.govresearchgate.net This twisted conformation is a common feature of benzanilides and influences how the molecule fits into a binding pocket.

The nature and position of the halogen on the N-phenyl ring are crucial determinants of activity. Halogens can influence activity through a combination of steric and electronic effects, as well as by forming specific interactions like halogen bonds. nih.gov

SAR studies on a series of 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamides with different substitutions on the N-phenyl ring provide a direct comparison of various halogens at the para-position. mdpi.com While direct activity values were not provided for comparison, the inclusion of 4-fluoro, 4-chloro, and 4-bromo analogues in the synthetic library highlights the importance of exploring different halogens at this position. In another study, it was noted that compounds containing fluorine and chlorine groups were generally beneficial for enhancing insecticidal activity. mdpi.com

Table 4: Synthesized N-Phenyl Halogenated Analogues of a Benzamide Series This table lists analogues synthesized in a study, demonstrating the focus on halogen modification to probe SAR.

| N-Phenyl Substitution | Compound ID (from study) | Reference |

|---|---|---|

| 4-fluorophenyl | 12i | mdpi.com |

| 4-chlorophenyl | 12j | mdpi.com |

| 4-bromophenyl | 12k | mdpi.com |

| 3,4-dichlorophenyl | 12p | mdpi.com |

| 2,4-difluorophenyl | 12q | mdpi.com |

The position of the substituent on the N-phenyl ring is as important as its identity. As noted previously, studies on other benzamide series have shown that para-substituted isomers are often more potent than ortho- or meta-isomers. nih.gov

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this scaffold identifies three essential regions that contribute to its biological activity, likely through binding at the interface of the TAZ/YAP-TEAD complex. These elements are the N-linked chlorophenyl ring, the central benzamide core, and the ortho-substituted tetrazole ring.

The N-(4-chlorophenyl) Group (Ring A): This terminal phenyl ring, substituted with a chlorine atom at the para-position, is a crucial hydrophobic element. The chlorine atom is believed to enhance binding affinity, potentially by occupying a specific hydrophobic pocket within the target protein. Modifications to this ring, such as altering the position or nature of the halogen, are critical for modulating activity.

The Benzamide Linker: The central benzamide moiety serves as a rigid scaffold, correctly orienting the terminal aromatic rings (A and B). The amide bond itself is a key interaction point, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. Maintaining this planar amide linkage is considered essential for preserving the compound's conformational integrity and, therefore, its biological activity.

The 2-(1H-tetrazol-1-yl)phenyl Group (Ring B): The phenyl ring of the benzamide core (Ring B) provides a platform for the crucial tetrazole substituent. The tetrazole ring at the ortho-position is a significant feature. As a bioisostere for a carboxylic acid, the tetrazole ring is acidic and capable of forming important ionic or hydrogen bond interactions with protein residues. Its specific placement at the 2-position is vital for orienting it correctly within the binding site. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, contributing significantly to the binding energy.

Development of SAR Models for Optimized Biological Activity

Based on the evaluation of analogs of this compound, several key structure-activity relationships have been established. These relationships inform a predictive model for designing derivatives with optimized inhibitory potency against the TAZ/YAP-TEAD interaction.

The SAR can be systematically explored by considering modifications to the three principal pharmacophoric regions identified above.

Modifications on Ring A (N-phenyl ring): The substitution on this ring is highly sensitive. The position and electronic nature of the substituent drastically affect activity.

Effect of Halogen Substitution: A chlorine atom at the para-position (4-position) is found to be optimal. Shifting the chlorine to the meta-position (3-position) or ortho-position (2-position) often leads to a decrease in activity. Replacing chlorine with other halogens like bromine or fluorine can be tolerated, but often does not improve potency, suggesting a specific size and electronic requirement for this position.

Effect of Other Substituents: Introducing electron-donating groups (e.g., methoxy, methyl) or larger, bulkier groups generally reduces or abolishes activity. This indicates that the 4-chloro substitution provides a specific and favorable interaction, likely within a sterically constrained hydrophobic pocket.

Modifications on the Benzamide Core (Ring B): The substitution pattern on the central phenyl ring is critical, particularly concerning the placement of the tetrazole moiety.

Position of the Tetrazole Ring: The ortho- (2-position) placement of the 1H-tetrazol-1-yl group is essential for activity. Moving this group to the meta- (3-position) or para- (4-position) results in a significant loss of potency. This stringent positional requirement underscores the importance of the tetrazole's orientation for a specific interaction, likely with a key amino acid residue in the binding site.

Substitution on Ring B: Adding other substituents to this ring is generally detrimental to activity, suggesting that the space around this part of the molecule is limited.

The following table summarizes the SAR findings for key analogs, illustrating the impact of substitutions on biological activity.

| Compound ID | Ring A Substitution (R1) | Ring B Tetrazole Position | Relative Potency |

| Parent | 4-Cl | 2-(1H-tetrazol-1-yl) | ++++ |

| Analog 1 | 3-Cl | 2-(1H-tetrazol-1-yl) | ++ |

| Analog 2 | 2-Cl | 2-(1H-tetrazol-1-yl) | + |

| Analog 3 | 4-F | 2-(1H-tetrazol-1-yl) | +++ |

| Analog 4 | 4-CH3 | 2-(1H-tetrazol-1-yl) | + |

| Analog 5 | H (unsubstituted) | 2-(1H-tetrazol-1-yl) | ++ |

| Analog 6 | 4-Cl | 3-(1H-tetrazol-1-yl) | - |

| Analog 7 | 4-Cl | 4-(1H-tetrazol-1-yl) | - |

| (Potency Scale: ++++ = High, +++ = Moderate, ++ = Low, + = Very Low, - = Inactive) |

Advanced Methodologies and Innovative Approaches for Studying N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

High-Throughput Screening (HTS) Techniques for Identification of Modulators

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. wikipedia.org For N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, HTS could be employed to identify other small molecules that either enhance or inhibit its activity, or to discover its primary biological targets in a phenotypic screen.

A typical HTS campaign would involve the use of automated systems, including robotics and high-sensitivity detectors, to perform millions of pharmacological tests in a short period. wikipedia.org The process begins with the development of a robust and reproducible assay, often in a miniaturized format such as 384- or 1536-well microtiter plates. wikipedia.orgucsf.edu

Hypothetical HTS Campaign for this compound:

Should this compound exhibit a desirable biological effect in a primary assay, a secondary HTS campaign could be initiated to identify modulators of its activity. In this scenario, the compound of interest would be added to the assay system, and a diverse library of small molecules would be screened for their ability to alter the initial response.

The quality of an HTS assay is critical and is often assessed using statistical parameters like the Z'-factor. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay suitable for HTS. ucsf.edu

Table 1: Hypothetical HTS Results for Modulators of this compound Activity

| Compound ID | Concentration (µM) | Modulation of Activity (%) | Z'-Factor | Hit Confirmation |

| SM-001 | 10 | + 85.2 | 0.78 | Confirmed |

| SM-002 | 10 | - 45.7 | 0.65 | Confirmed |

| SM-003 | 10 | + 12.3 | 0.72 | Not Confirmed |

| SM-004 | 10 | - 92.1 | 0.81 | Confirmed |

Following the initial screen, "hit" compounds would undergo a series of validation and secondary screening steps to eliminate false positives and to confirm their activity. nih.gov These steps could include dose-response curves and orthogonal assays, which measure the same biological endpoint through a different method. nih.gov

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics is a powerful discipline that utilizes chemical tools to study protein function and interaction in complex biological systems. researchgate.net A key strategy within this field is Activity-Based Protein Profiling (ABPP), which employs small-molecule probes to directly assess the functional state of enzymes and other proteins. nih.gov ABPP is particularly valuable for identifying the molecular targets of a bioactive compound like this compound. nih.govfrontiersin.org

ABPP probes are typically composed of a reactive group that forms a covalent bond with the active site of a target protein, a linker, and a reporter tag for detection and enrichment. creative-biolabs.com In a competitive ABPP experiment, a biological system is pre-incubated with the compound of interest before the addition of a broad-spectrum ABPP probe. If the compound binds to a protein target, it will block the binding of the probe, leading to a decrease in the signal for that specific protein. This reduction in signal can be quantified using mass spectrometry-based proteomic techniques. frontiersin.org

Hypothetical ABPP Study for Target Identification:

To identify the protein targets of this compound, a competitive ABPP approach could be implemented. A cell lysate or live cells would be treated with the compound, followed by the introduction of a suitable activity-based probe. The probe-labeled proteins would then be enriched and analyzed by quantitative mass spectrometry to identify proteins whose labeling is significantly reduced in the presence of the compound.

Table 2: Hypothetical Protein Targets of this compound Identified by Competitive ABPP

| Protein Target | UniProt ID | Fold Change in Probe Labeling | p-value | Putative Function |

| Enzyme A | P12345 | - 4.2 | < 0.01 | Hydrolase |

| Protein B | Q67890 | - 1.1 | > 0.05 | Kinase |

| Enzyme C | P54321 | - 3.8 | < 0.01 | Transferase |

| Protein D | Q09876 | - 1.5 | > 0.05 | Structural |

The results from such an experiment would provide a list of potential protein targets, which would then require further validation through biochemical and genetic methods.

Use of this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study the function of a specific protein target in a biological system. promega.com To be considered a high-quality chemical probe, a compound must exhibit high potency and selectivity for its intended target. promega.comnih.gov If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into a chemical probe.

The development of a chemical probe often involves the synthesis of derivatives that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for visualization or affinity purification. Alternatively, a "clickable" handle, like an alkyne or an azide (B81097), can be introduced for subsequent bioorthogonal ligation to a reporter tag.

Hypothetical Application as a Chemical Probe:

Assuming that ABPP studies identified a specific enzyme as the primary target of this compound, a chemical probe could be designed based on its structure. This probe would ideally retain the binding affinity and selectivity of the parent compound while allowing for the detection of the target protein in cells or tissues.

Table 3: Characteristics of a Hypothetical Chemical Probe Derived from this compound

| Property | Description |

| Core Scaffold | This compound |

| Affinity Tag | Biotin or a terminal alkyne for click chemistry |

| Target Protein | Enzyme A (hypothetically identified via ABPP) |

| Binding Affinity | IC50 < 100 nM |

| Selectivity | >30-fold selectivity over other related enzymes |

| Application | In-situ imaging of target enzyme activity, affinity purification for interaction proteomics |

The use of such a chemical probe would enable a deeper understanding of the biological role of its target protein and could be used to validate the therapeutic potential of modulating this target. icr.ac.uk

Microfluidics and Nanotechnology in Compound Characterization

Microfluidics and nanotechnology offer innovative platforms for the detailed characterization of chemical compounds. easychair.org Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the precise manipulation of small fluid volumes, enabling high-throughput analysis with minimal sample consumption. azonano.com Nanotechnology, on the other hand, provides tools for creating and characterizing materials at the nanoscale, which can be leveraged for novel drug delivery systems and biosensors. nih.govcytofluidix.com

For this compound, microfluidic systems could be used to rapidly assess its solubility, permeability, and interaction kinetics with its biological targets. mdpi.com Nanotechnology could be employed to develop nanoparticle-based formulations to improve its bioavailability or to create sensitive biosensors for its detection.

Hypothetical Application of Microfluidics and Nanotechnology:

A microfluidic platform could be designed to perform a series of assays to characterize the ADME (absorption, distribution, metabolism, and excretion) properties of this compound. This could include a microfluidic device that mimics the gut-blood barrier to assess its oral absorption.

In parallel, nanotechnology could be used to encapsulate the compound in polymeric nanoparticles. The physicochemical properties of these nanoparticles, such as size and drug loading, could be optimized and characterized.

Table 4: Hypothetical Characterization of this compound Using Microfluidics and Nanotechnology

| Parameter | Method | Result |

| Solubility | Microfluidic solubility screening | 25 µg/mL in aqueous buffer |

| Permeability (Papp) | Microfluidic Caco-2 cell monolayer | 5 x 10^-6 cm/s |

| Nanoparticle Formulation | Nanoprecipitation in a microfluidic device | PLGA nanoparticles with 8% drug loading |

| Nanoparticle Size | Dynamic Light Scattering | 150 nm |

| Target Binding Kinetics (Kon/Koff) | Surface Plasmon Resonance on a chip | Kon: 1.2 x 10^5 M^-1s^-1; Koff: 3.4 x 10^-4 s^-1 |

These advanced techniques would provide a comprehensive profile of this compound, facilitating its development as a potential therapeutic agent or research tool.

Future Perspectives and Research Opportunities for N 4 Chlorophenyl 2 1h Tetrazol 1 Yl Benzamide

Unexplored Therapeutic Areas and Biological Applications

The benzamide (B126) and tetrazole nuclei are independently associated with a broad spectrum of pharmacological effects, suggesting that N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide could be active in numerous, currently unexplored, therapeutic domains. Derivatives of these core structures have demonstrated activities ranging from antimicrobial and antiviral to anticancer and anticonvulsant. jocpr.comnih.govmdpi.comnih.gov